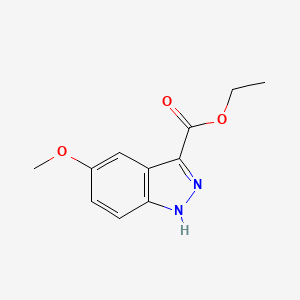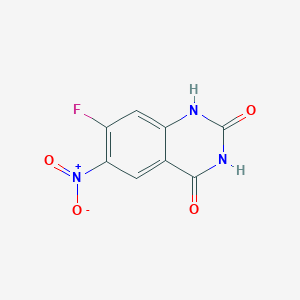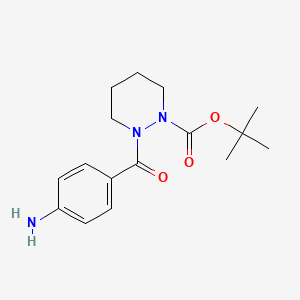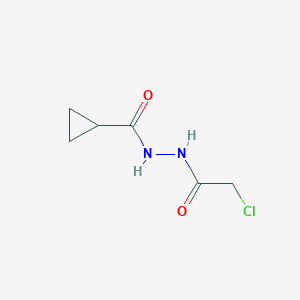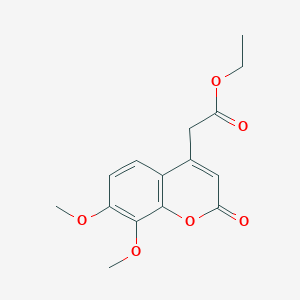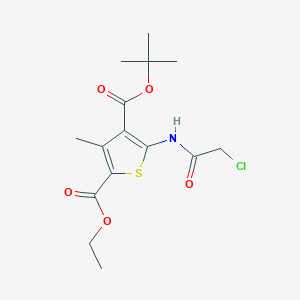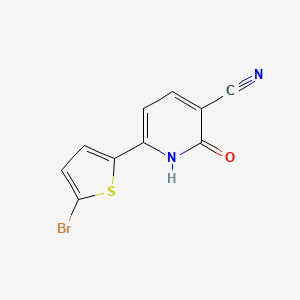
6-(5-溴噻吩-2-基)-2-氧代-1H-吡啶-3-腈
描述
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine was synthesized by condensing equimolar amounts of (2,4-dinitrophenyl)hydrazine and 5-bromothiophene-2-carbaldehyde .Molecular Structure Analysis
While the exact molecular structure of “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile” is not available, similar compounds like 2-(5-bromothiophen-2-yl)acetonitrile have been analyzed. The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .Chemical Reactions Analysis
The compound could potentially be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
The compound “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile” likely has unique absorption and fluorescence properties, as similar compounds have shown visible absorption bands and fluorescence in solution and in the solid state .科学研究应用
1. Synthesis of bis (thiophen-2-yl)benzothiadiazole scaffold donor-acceptor polymers
- Methods of Application : The synthesis involved a one-pot process using two donor moieties [3-hexylthiophene and 1,4-bis (dodecyloxy)benzene], and one acceptor unit 4,7-bis (thiophen-2-yl)benzo [ c ] [1,2,5]thiadiazole for direct C-H arylation polymerization .
- Results or Outcomes : The resulting polymers were soluble and characterized. Optical and electrochemical properties were carried out by UV-Vis-NIR and cyclic voltammetry, respectively. A temperature-dependent absorption of the polymer films blended with PC 71 BM was studied for photovoltaic application. Devices were fabricated by solution-processable deposition of active layer and a PCE of 3.82% was achieved .
2. Use of 5,8-Bis (5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis (3- (hexyloxy)phenyl)quinoxaline
- Application Summary : This compound has been used in the synthesis of alternating copolymers with fluorene units for use in single-layer polymer red-light-emitting diodes. It has also been used in bulk-heterojunction polymer solar cell applications.
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of this compound in the synthesis of alternating copolymers.
- Results or Outcomes : These copolymers exhibited red-shifted absorbance and decreased band gaps, improving solar cell performance.
3. Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Application Summary : This compound has been studied for its photophysical properties. It has visible absorption bands at 527, 558, and 362 nm in propylene carbonate and is found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm .
- Methods of Application : The photophysical characterizations were carried out on the compound in different solvents .
- Results or Outcomes : The compound displays a red-shift in the absorption maximum in toluene compared with in propylene carbonate. The absorption band is almost insensitive to the polarity of the solvent, showing only a slight red shift .
4. Use of 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione
- Application Summary : This compound is used in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of this compound in the synthesis of other compounds .
- Results or Outcomes : The resulting compounds have potential applications in various fields .
5. Synthesis of donor–acceptor semiconducting polymers
- Application Summary : This research involves the synthesis of new donor–acceptor (D–A) conjugated polymers based on similar compounds .
- Methods of Application : The synthesis involved a process using donor and acceptor units for the creation of the polymers .
- Results or Outcomes : The resulting polymers have potential applications in various fields .
6. Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Application Summary : This compound has been studied for its photophysical properties. It has visible absorption bands at 527, 558, and 362 nm in propylene carbonate and the compound was found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm .
- Methods of Application : The photophysical characterizations were carried out on the compound in different solvents .
- Results or Outcomes : The compound displays a red-shift in the absorption maximum in toluene compared with in propylene carbonate. The absorption band is almost insensitive to the polarity of the solvent, showing only a slight red shift .
属性
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLSXWVLEXEQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



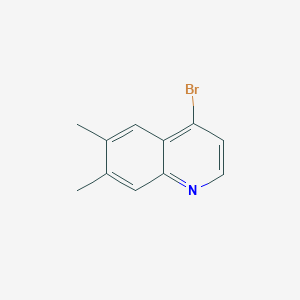
![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
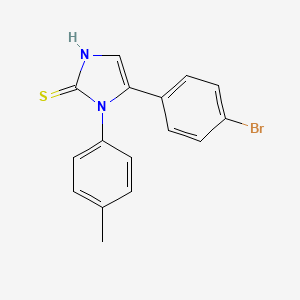
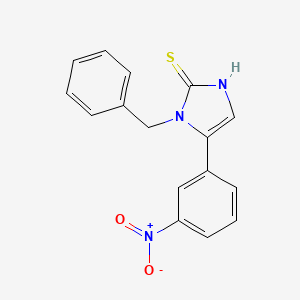
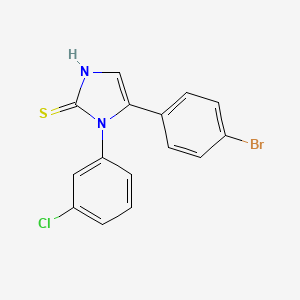
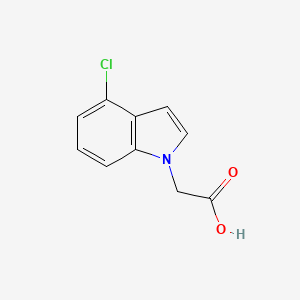
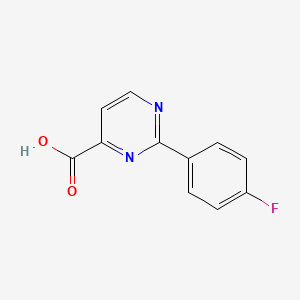
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
